2,6-Dichloro-3-methoxybenzoic acid
CAS No.: 32890-93-0
Cat. No.: VC3752245
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32890-93-0 |
---|---|
Molecular Formula | C8H6Cl2O3 |
Molecular Weight | 221.03 g/mol |
IUPAC Name | 2,6-dichloro-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | OBKVMDOVZJEWEF-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Introduction
Chemical Structure and Basic Properties
2,6-Dichloro-3-methoxybenzoic acid is a chlorinated aromatic compound with the molecular formula C8H6Cl2O3. Its structure consists of a benzoic acid backbone with two chlorine substituents at positions 2 and 6, and a methoxy group at position 3. This particular substitution pattern distinguishes it from other isomers such as 3,6-dichloro-2-methoxybenzoic acid (commonly known as dicamba) .
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and applications. Based on the available data, the key properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H6Cl2O3 |
Molecular Weight | 221.03 g/mol |
Physical State | Solid (at standard conditions) |
CAS Registry Number | 32890-93-0 |
Chemical Structure | Benzoic acid with 2,6-dichloro and 3-methoxy substitution |
The molecule's structure features a carboxylic acid group, which contributes to its acidic properties and potential for forming salts and derivatives .
Identification and Nomenclature
Systematic Naming and Identifiers
The compound is identified through various systematic naming conventions and database identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.
Identifier Type | Value |
---|---|
IUPAC Name | 2,6-dichloro-3-methoxybenzoic acid |
CAS Registry Number | 32890-93-0 |
InChI | InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChIKey | OBKVMDOVZJEWEF-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Structural Characterization
Molecular Structure Details
The structural arrangement of atoms in 2,6-Dichloro-3-methoxybenzoic acid significantly influences its physical, chemical, and biological properties. The molecule features:
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A benzoic acid backbone with a carboxylic acid group
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Two chlorine atoms at positions 2 and 6, flanking one side of the ring
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A methoxy group (OCH3) at position 3, adjacent to one of the chlorine atoms
This particular arrangement creates a distinct electron distribution and steric profile that determines the compound's reactivity patterns and intermolecular interactions .
Structural Comparison with Related Compounds
It is important to distinguish 2,6-Dichloro-3-methoxybenzoic acid from its isomers and related compounds to avoid confusion in research and applications. The most notable comparison is with 3,6-dichloro-2-methoxybenzoic acid (dicamba), which has a different substitution pattern:
Compound | Chlorine Positions | Methoxy Position | Carboxyl Position |
---|---|---|---|
2,6-Dichloro-3-methoxybenzoic acid | 2 and 6 | 3 | 1 |
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) | 3 and 6 | 2 | 1 |
The differences in substitution patterns lead to distinct chemical behaviors, particularly in terms of reactivity, stability, and potential applications .
Research Findings and Applications
Available Research Data
The compound's molecular structure, with its specific substitution pattern, suggests potential for certain chemical reactions and applications similar to other chlorinated benzoic acid derivatives. These might include serving as intermediates in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Synthesis Considerations
Drawing parallels from the synthesis methods of related compounds like dicamba, potential synthesis routes for 2,6-Dichloro-3-methoxybenzoic acid might involve:
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Starting with appropriately substituted aniline derivatives
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Performing diazotization reactions
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Hydroxylation steps
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Methylation and carboxylation reactions
Chemical Reactivity and Behavior
Theoretical Reactivity Patterns
Based on its structure, 2,6-Dichloro-3-methoxybenzoic acid would be expected to exhibit reactivity patterns influenced by:
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The carboxylic acid group, which can undergo typical acid-base reactions, esterification, and decarboxylation
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The electron-withdrawing effects of the chlorine atoms, which would affect the electronic distribution in the aromatic ring
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The electron-donating effects of the methoxy group, which would partially counteract the electron-withdrawing effects of the chlorine atoms in certain positions of the ring
Environmental Considerations
By analogy with related chlorinated aromatic compounds, 2,6-Dichloro-3-methoxybenzoic acid might undergo environmental transformations such as:
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Photochemical degradation when exposed to UV light
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Potential adsorption onto soil particles or minerals
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Possible microbial degradation pathways
Analytical Characterization
Identification Methods
Several analytical techniques would be suitable for the identification and characterization of 2,6-Dichloro-3-methoxybenzoic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm the substitution pattern
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Mass Spectrometry to verify the molecular weight and fragmentation pattern
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Infrared Spectroscopy to identify functional groups
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity analysis and separation
These methods, combined with the reference data available in chemical databases, would allow for unambiguous identification of the compound .
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